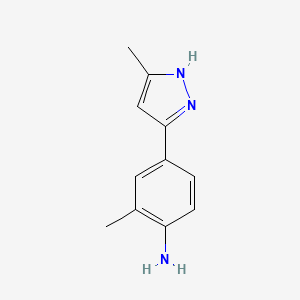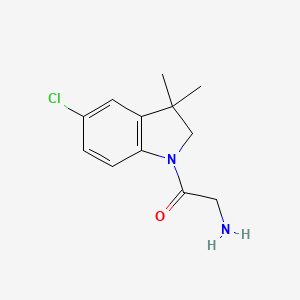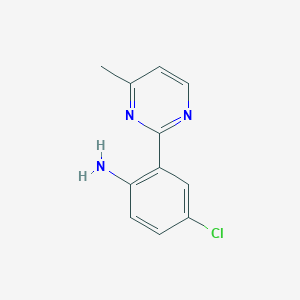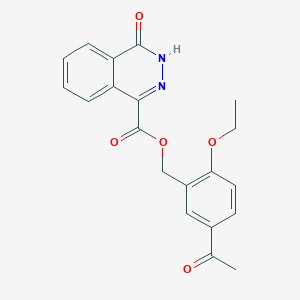
2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline is not fully understood. However, it is believed to act by inhibiting specific enzymes or signaling pathways that are involved in disease processes. For example, this compound has been shown to inhibit the activity of certain kinases that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. These include anti-inflammatory, antioxidant, and antimicrobial activity. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline in lab experiments is its high potency and selectivity. This compound has been shown to exhibit activity at low concentrations, making it a cost-effective option for researchers. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline. One area of interest is the development of new anticancer drugs based on this compound. Researchers are also investigating the potential use of this compound in the treatment of inflammatory and infectious diseases. In addition, there is ongoing research into the mechanism of action of this compound, which could lead to the development of more potent and selective drugs.
Métodos De Síntesis
The synthesis of 2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline involves the reaction of 2-chloroaniline with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Aplicaciones Científicas De Investigación
2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit activity against a range of diseases, including cancer, inflammation, and bacterial infections. In addition, this compound has been investigated for its potential use as a diagnostic tool in imaging studies.
Propiedades
IUPAC Name |
2-chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c1-5-12-13-9(14-5)6-2-3-7(10)8(11)4-6/h2-4H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBFJGAWGRYCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2=CC(=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid](/img/structure/B7637610.png)
![N-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylaniline](/img/structure/B7637613.png)

![5-[(Dimethylamino)methyl]thiophene-3-carbonitrile](/img/structure/B7637619.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7637637.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,5-dimethylbenzamide](/img/structure/B7637639.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B7637651.png)



![2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid](/img/structure/B7637670.png)

![4-(1,3-dioxoisoindol-2-yl)-N-[2-(3-fluorophenyl)ethyl]butanamide](/img/structure/B7637695.png)